1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809508
InChI: InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17809508

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde -

Specification

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3
Standard InChI Key RIDDUYMCOJEZGO-UHFFFAOYSA-N
Canonical SMILES CCC1CCCC(C1)(C=O)C2CC2

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde features a cyclohexane ring substituted at the 1-position with a cyclopropane-carbaldehyde group and at the 3-position with an ethyl chain. The aldehyde functional group (CHO-\text{CHO}) introduces polarity and reactivity, while the cyclopropane ring contributes torsional strain, influencing conformational dynamics .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-(3-ethylcyclohexyl)cyclopropane-1-carbaldehyde
Molecular FormulaC12H20O\text{C}_{12}\text{H}_{20}\text{O}
Molecular Weight180.29 g/mol
SMILESCCC1CCCC(C1)C2(CC2)C=O
InChIKeyJROSBVWGFBTEKT-UHFFFAOYSA-N
XLogP33.5
Rotatable Bond Count3

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the cyclopropyl and ethyl groups occupying equatorial positions to minimize steric hindrance. The cyclopropane ring’s angle strain (60° bond angles) increases its reactivity compared to unstrained cycloalkanes, making it susceptible to ring-opening reactions under specific conditions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde typically begins with functionalizing cyclohexane derivatives. A plausible retrosynthetic route involves:

  • Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using a dihalocarbene precursor.

  • Aldehyde Installation: Oxidizing a primary alcohol or protecting a formyl group during earlier steps.

Stepwise Synthesis

A reported method involves:

  • Ethylation: Reacting cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanol.

  • Cyclopropanation: Treating with dichlorocarbene generated from chloroform and a strong base to form the cyclopropane ring.

  • Oxidation: Converting the resultant alcohol to the aldehyde using pyridinium chlorochromate (PCC).

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
EthylationEtMgBr, THF, 0°C8592
CyclopropanationCHCl₃, NaOH, Phase Transfer Catalyst7888
OxidationPCC, CH₂Cl₂6595

Physicochemical Properties

Solubility and Partitioning

The compound’s calculated partition coefficient (XLogP3=3.5\text{XLogP3} = 3.5) indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with its aliphatic and cyclic structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 2.20–1.40 (m, cyclohexane and cyclopropane protons), 1.25 (t, 3H, CH₂CH₃).

  • ¹³C NMR: δ 205.1 (CHO), 35.6 (cyclopropane carbons), 22.1 (CH₂CH₃).

Infrared (IR) Spectroscopy:
A strong absorption at ~1720 cm⁻¹ confirms the aldehyde carbonyl group.

Chemical Reactivity and Functional Transformations

Aldehyde-Driven Reactions

The aldehyde group participates in nucleophilic additions, condensations, and oxidations:

  • Condensation with Amines: Forms Schiff bases, useful in coordination chemistry.

  • Oxidation to Carboxylic Acid: Using KMnO₄ yields 1-cyclopropyl-3-ethylcyclohexane-1-carboxylic acid.

Cyclopropane Ring-Opening

Under acidic conditions, the cyclopropane ring undergoes cleavage. For example, treatment with HBr produces a bromoalkane derivative, enabling further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s aldehyde group serves as a handle for synthesizing heterocycles, such as imidazoles or pyridines, which are prevalent in drug discovery.

Materials Science

Its rigid structure makes it a candidate for liquid crystal precursors or polymer crosslinkers, enhancing thermal stability in materials.

AspectRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
StorageCool, dry, inert atmosphere
DisposalIncineration at licensed facilities

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